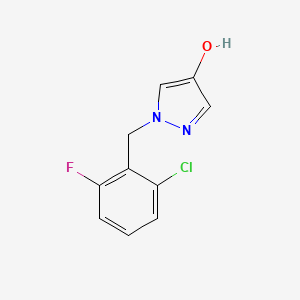

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol

Description

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol (CAS: 1594124-36-3) is a pyrazole derivative characterized by a hydroxyl group at position 4 of the pyrazole ring and a 2-chloro-6-fluorobenzyl substituent at position 1. Its molecular formula is C₁₀H₇ClFN₂O, and it is primarily investigated for medicinal applications, though specific biological data remain sparse .

Propriétés

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O/c11-9-2-1-3-10(12)8(9)6-14-5-7(15)4-13-14/h1-5,15H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIJHQARLQKJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Knoevenagel Condensation

- Reactants: Substituted benzaldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) and malononitrile.

- Catalyst: Piperidine (1 mol%) is used as a base catalyst.

- Solvent: Tetrahydrofuran (THF) is preferred due to good solubility of benzaldehydes and compatibility with subsequent steps.

- Conditions: Room temperature, 24 hours.

- Outcome: Formation of benzylidenemalononitrile intermediate with yields typically above 80%.

This step assembles the carbon framework by condensing the aldehyde with malononitrile, forming an electron-deficient C=C bond activated for reduction.

Reduction of Benzylidenemalononitrile

- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) in the presence of acetic acid.

- Solvent: THF.

- Conditions: Ambient temperature, 3 hours.

- Procedure: The reduction can be performed directly in a one-pot manner after the Knoevenagel condensation without isolating the intermediate.

- Outcome: Conversion of the C=C bond to benzylmalononitrile with yields ranging from 37% to 70% over the two steps.

Sodium cyanoborohydride is effective for reducing the electron-deficient double bond in the intermediate, producing a benzylmalononitrile suitable for cyclization.

Cycloaddition with Hydrazine

- Reagent: Hydrazine hydrate.

- Solvent: Methanol (MeOH) is preferred over ethanol due to easier isolation and purification of products.

- Conditions: Reflux (boiling), approximately 8 hours.

- Outcome: Formation of the pyrazole ring, yielding 1-benzyl-1H-pyrazole derivatives with yields between 29% and 88%.

The cycloaddition involves nucleophilic attack of hydrazine on the nitrile groups, followed by ring closure to form the pyrazole heterocycle.

Specific Considerations for 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol

While the above method primarily yields pyrazol-4-amine derivatives, the hydroxy analog (pyrazol-4-ol) can be accessed by post-synthetic modification or by using appropriate precursors and reaction conditions that favor hydroxy substitution at the 4-position of the pyrazole ring. However, literature specifically detailing direct preparation of this compound is limited.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Conditions | Solvent | Catalyst/Reagent | Temperature & Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Knoevenagel Condensation | 2-chloro-6-fluorobenzaldehyde + malononitrile | THF | Piperidine (1 mol%) | RT, 24 h | >80 | Forms benzylidenemalononitrile intermediate |

| 2. Reduction of C=C bond | Benzylidenemalononitrile + NaBH3CN + AcOH | THF | Sodium cyanoborohydride | RT, 3 h | 37–70 (over 2 steps) | One-pot possible after step 1 |

| 3. Cycloaddition with Hydrazine | Benzylmalononitrile + hydrazine hydrate | MeOH | Hydrazine hydrate | Reflux, ~8 h | 29–88 | Forms pyrazole ring |

Research Findings and Optimization Notes

- Catalyst Choice: Piperidine was found superior to other catalysts for Knoevenagel condensation in terms of yield and purity.

- One-Pot Synthesis: Combining condensation and reduction steps into a one-pot procedure improves efficiency and avoids isolation of unstable intermediates.

- Solvent Selection: THF is ideal for the first two steps; methanol facilitates the final cyclization and simplifies product isolation.

- Reduction Agent: Sodium cyanoborohydride in acidic conditions effectively reduces the electron-deficient double bond, an alternative to classical hydrogenation methods.

- Isolation Challenges: Some derivatives, particularly with certain substituents, may form greasy or difficult-to-isolate products, requiring solvent optimization.

- NMR Characterization: Tautomerism in pyrazole rings can complicate spectral analysis, necessitating increased scans and careful interpretation.

Analyse Des Réactions Chimiques

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Applications De Recherche Scientifique

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

- Structure : Features a 3,5-dimethylpyrazole core and an amine group at position 4 instead of hydroxyl.

- Biological Activity : Demonstrates anticancer, antimicrobial, and anti-inflammatory properties due to its substitution pattern .

- Key Difference : The amine group enhances solubility in acidic environments, whereas the hydroxyl group in the target compound may favor hydrogen bonding.

1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole

- Structure : Contains an isothiocyanate group at position 3 and a methyl group at position 4.

- Biological Activity : Studied for anti-tubercular activity, leveraging the isothiocyanate group's reactivity .

- Key Difference : The bulky isothiocyanate group alters steric interactions compared to the hydroxyl group in the target compound.

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine Hydrochloride

Variations in Benzyl Substituent Position and Halogen Type

1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol

- Structure : Fluoro substituent at position 3 instead of 6 on the benzyl ring.

- Biological Activity : Induces apoptosis in cancer cells via modulation of signaling pathways .

1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol

- Structure : Bromine replaces chlorine at position 2, with fluoro at position 5.

- Reactivity : Bromine's larger atomic size may enhance hydrophobic interactions but increase molecular weight .

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

- Structure : Lacks the chloro substituent, with only a 2-fluoro-benzyl group.

- Properties : Increased lipophilicity and metabolic stability due to fluorine .

Complex Derivatives with Additional Functional Groups

3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole

- Structure : Features nitro and trifluoromethyl groups (C₂₃H₁₃ClF₄N₄O₅).

- Applications : Explored in agrochemicals; the trifluoromethyl group enhances resistance to metabolic degradation .

Comparative Analysis Table

Key Findings and Implications

Substituent Position : The position of halogens on the benzyl ring (e.g., 2-Cl-6-F vs. 2-Cl-3-F) significantly impacts electronic and steric properties, altering target binding and bioactivity .

Functional Groups : Hydroxyl groups favor hydrogen bonding, while amine groups improve solubility and bioavailability . Bulky substituents like isothiocyanate or trifluoromethyl enhance reactivity or metabolic stability .

Halogen Type : Chloro vs. bromo substituents influence hydrophobic interactions and molecular weight, affecting pharmacokinetics .

Activité Biologique

Overview

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including a chloro and fluorine substituent, shows promise in various therapeutic applications, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical formula of this compound is . Its molecular structure is significant for its biological activity, facilitating interactions with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-ol |

| Molecular Formula | C₁₀H₈ClFN₂O |

| CAS Number | 1600899-17-9 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the chloro and fluorine substituents enhances its binding affinity and selectivity towards molecular targets. The pyrazole ring allows for hydrogen bonding and π-π interactions, which are crucial for its biological efficacy.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various biochemical pathways.

- Receptor Binding : It interacts with specific receptors, potentially modulating their activity, which can lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antibacterial properties. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains, demonstrating potent inhibitory effects compared to established antibiotics like ampicillin.

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been documented in several studies. It has shown efficacy against prostate cancer cell lines by acting as an androgen receptor antagonist, thereby inhibiting tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds, providing insights into the efficacy of this compound.

- Antibacterial Studies : A study published in the Journal of Medicinal Chemistry indicated that related pyrazole derivatives displayed excellent antibacterial activity against Staphylococcus aureus, with IC50 values significantly lower than those of reference drugs .

- Anticancer Studies : Research on androgen receptor modulators highlighted that compounds similar to this compound effectively inhibited the proliferation of prostate cancer cells. These compounds demonstrated high affinity for the androgen receptor, suggesting a promising therapeutic application in prostate cancer treatment .

- Enzyme Inhibition : Investigations into the mechanism of action revealed that the compound could inhibit specific enzymes involved in metabolic pathways, contributing to its potential use as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and nucleophilic substitution. A common approach includes:

Halogenation : Bromination or chlorination of fluorobenzyl alcohol derivatives to generate intermediates like 2-chloro-6-fluorobenzyl chloride (precursor for benzyl group attachment) .

Coupling : Reacting the halogenated benzyl intermediate with 1H-pyrazol-4-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-pyrazole linkage .

Purification : Column chromatography or recrystallization to isolate the product.

Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for benzyl halide:pyrazol-4-ol) can improve yields (reported 50–70% in analogous syntheses) .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H NMR : Look for characteristic peaks:

- Aromatic protons on the benzyl group: δ 7.2–7.6 ppm (split due to chloro/fluoro substituents) .

- Pyrazole hydroxyl (OH): δ 5.8–6.2 ppm (broad singlet, exchangeable with D₂O) .

- IR : Confirm OH stretch (~3200 cm⁻¹) and C-Cl/C-F stretches (650–800 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

- Mass Spectrometry : Molecular ion peak at m/z 256.6 (C₁₀H₇ClFN₂O⁺) with fragmentation patterns reflecting loss of Cl/F groups .

Q. What are the preliminary applications of this compound in medicinal chemistry?

this compound serves as a scaffold for bioactive molecules:

- Antimicrobial Agents : Analogues with substituted pyrazoles show activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

- Anticancer Leads : Structural similarity to patented pyrazol-4-ol derivatives (e.g., CAS 588695-59-4) suggests potential kinase inhibition or apoptosis induction .

Advanced Research Questions

Q. How do electronic effects of chloro/fluoro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of Cl and F groups on the benzyl ring:

- Reduces electron density at the benzylic position, hindering nucleophilic substitution but favoring transition metal-catalyzed couplings (e.g., Suzuki-Miyaura).

- Steric effects : The ortho-chloro and para-fluoro arrangement may limit access to catalytic sites, requiring bulky ligands (e.g., XPhos) for efficient Pd-catalyzed reactions .

Experimental Design : Compare reaction rates of 2-chloro-6-fluoro vs. unsubstituted benzyl derivatives under identical Pd(OAc)₂/XPhos conditions to quantify electronic/steric contributions .

Q. What strategies resolve contradictions in biological activity data across structural analogues?

Discrepancies in bioactivity (e.g., variable IC₅₀ values in kinase assays) may arise from:

- Conformational flexibility : Pyrazole ring puckering alters binding pocket compatibility.

- Metabolic stability : Fluorine substitution improves pharmacokinetics but may reduce target affinity in some cases .

Resolution : Perform molecular dynamics simulations to model ligand-protein interactions and validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can crystallographic data inform structural optimization for enhanced bioactivity?

- SHELX refinement (e.g., SHELXL-2018) of single-crystal X-ray structures reveals:

- Dihedral angles between benzyl and pyrazole rings (typically 45–60°), impacting planarity and target engagement .

- Hydrogen bonding : The hydroxyl group forms interactions with residues like Asp86 in kinase targets, guiding substitutions at the 4-position for stronger binding .

Example : Replacing -OH with -NH₂ in analogues increased IC₅₀ by 3-fold in a kinase inhibition assay due to altered H-bond networks .

Q. What analytical methods quantify stability under physiological conditions?

- HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.

- Half-life : Analogues show t₁/₂ = 2–4 hours in plasma, with degradation via hydroxyl group oxidation .

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; track impurity formation (e.g., dehalogenation products) using GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.